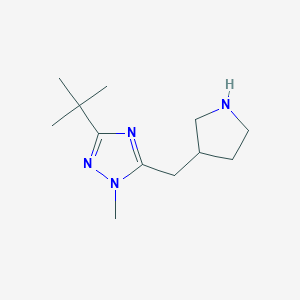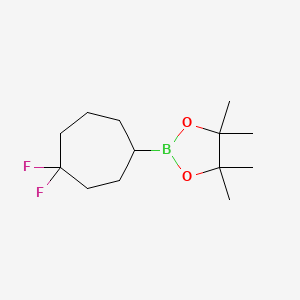
2-(4,4-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a cycloheptyl ring substituted with two fluorine atoms and a dioxaborolane moiety, making it a versatile reagent in organic synthesis and materials science.
Preparation Methods
The synthesis of 2-(4,4-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,4-difluorocycloheptanone with a boron-containing reagent under specific conditions. One common method includes the use of tetramethyl-1,3,2-dioxaborolane as a boron source, which reacts with the ketone in the presence of a catalyst to form the desired product. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Chemical Reactions Analysis
2-(4,4-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the dioxaborolane moiety into different boron-containing functional groups.
Substitution: The fluorine atoms on the cycloheptyl ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4,4-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules and as a building block for boron-containing polymers.
Biology: The compound’s unique structure makes it a potential candidate for studying boron-based interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials, including boron-doped semiconductors and specialty polymers.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron and fluorine atoms. The boron atom can form stable complexes with various biomolecules, while the fluorine atoms enhance the compound’s reactivity and stability. These interactions can modulate biological pathways and chemical reactions, making the compound useful in various applications.
Comparison with Similar Compounds
Similar compounds to 2-(4,4-Difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
2-(4,4-Difluorocyclohexyl)acetic acid: This compound has a similar cycloalkyl structure but differs in its functional groups and reactivity.
2-Cycloheptyl-4,4-difluoro-2-methylpyrrolidine: Another fluorinated cycloalkyl compound with different applications and properties.
(4,4-Difluorocyclohexyl)(2-isopropyl-4-morpholinyl)methanone: This compound shares the difluorocycloalkyl motif but has distinct functional groups and uses.
The uniqueness of this compound lies in its combination of a boron-containing dioxaborolane moiety with a difluorocycloheptyl ring, providing a versatile platform for various chemical and biological applications.
Properties
Molecular Formula |
C13H23BF2O2 |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
2-(4,4-difluorocycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BF2O2/c1-11(2)12(3,4)18-14(17-11)10-6-5-8-13(15,16)9-7-10/h10H,5-9H2,1-4H3 |
InChI Key |
MDNVNGNXDUIUMY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCC(CC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


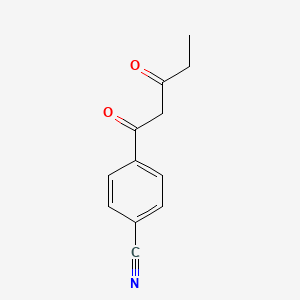

![Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483560.png)

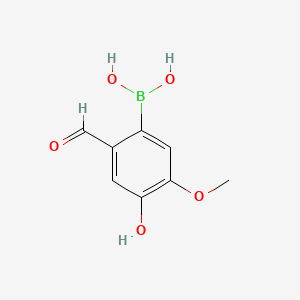
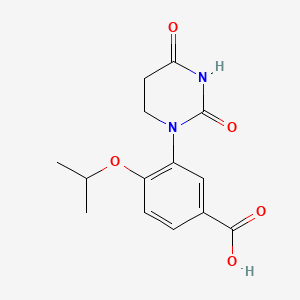
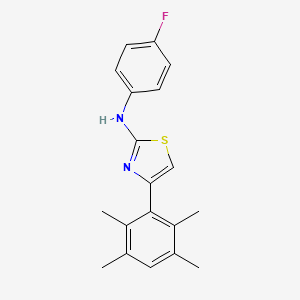
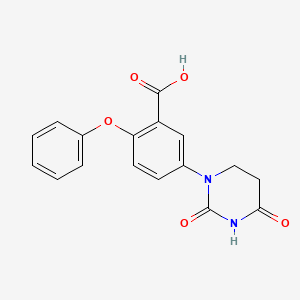
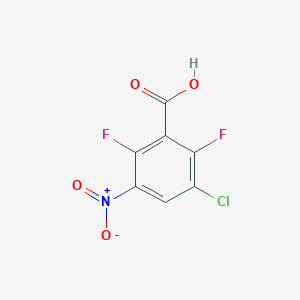
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid](/img/structure/B13483622.png)
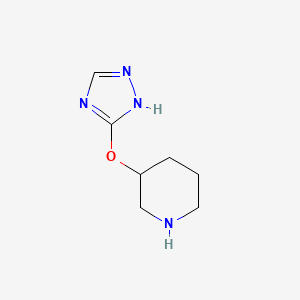
![N-methyl-2-[2-(methylamino)ethyl]benzamide hydrochloride](/img/structure/B13483626.png)
